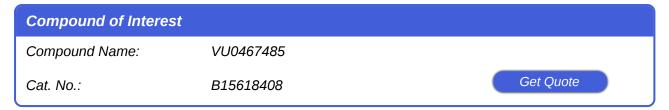


Unveiling the Antipsychotic-like Potential of VU0467485: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical antipsychotic-like activity of **VU0467485**, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. The following sections detail the quantitative data from key animal models, the experimental protocols utilized, and the underlying signaling pathways, providing a comprehensive resource for researchers in the field of neuropsychiatric drug discovery.

Core Findings: Data Presentation

The antipsychotic-like efficacy of **VU0467485** was primarily evaluated using two well-established rodent models of schizophrenia: amphetamine-induced hyperlocomotion (AHL) and MK-801-induced hyperlocomotion. These models are predictive of efficacy against the positive symptoms of schizophrenia.

In Vitro Pharmacology of VU0467485

VU0467485 demonstrates potent and selective positive allosteric modulation of the M4 receptor with minimal species differences, a critical attribute for a preclinical candidate.



Parameter	Species	Value
M4 PAM EC50	Human	78.8 nM
Rat	26.6 nM	
Maximal ACh Potentiation	Human M4	~45-fold leftward shift of ACh CRC
Selectivity	Human & Rat M1-3, 5	>30 μM

In Vivo Efficacy of VU0467485 in Rodent Models of Psychosis

VU0467485 demonstrated a dose-dependent reversal of hyperlocomotion in both the AHL and MK-801-induced hyperactivity models in rats, indicating its potential as an antipsychotic agent.

Table 1: Effect of VU0467485 on Amphetamine-Induced Hyperlocomotion in Rats

VU0467485 Dose (mg/kg, p.o.)	% Reversal of Hyperlocomotion
1	~15%
3	~30%
10	43.2%

Data extracted from Wood et al., 2016.[1]

Table 2: Effect of VU0467485 on MK-801-Induced Hyperlocomotion in Rats

VU0467485 Dose (mg/kg, p.o.)	% Reversal of Hyperlocomotion
10	~35%
30	~65%

Data extracted from Wood et al., 2016.[1]



Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide, based on the procedures described by Wood et al. (2016) and standard practices in the field.

Amphetamine-Induced Hyperlocomotion (AHL) in Rats

This model assesses the ability of a compound to counteract the psychostimulant effects of amphetamine, which are driven by increased dopamine release in the striatum.

Animals:

- Male Sprague-Dawley rats (200-250 g) were used.
- Animals were housed in a temperature-controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

Procedure:

- Habituation: Rats were habituated to the locomotor activity chambers for 60 minutes prior to the start of the experiment.
- Dosing: VU0467485 was administered orally (p.o.) at doses of 1, 3, and 10 mg/kg. A vehicle control group was also included.
- Pre-treatment Time: Following a 30-minute pre-treatment period with VU0467485 or vehicle, animals were challenged with a subcutaneous (s.c.) injection of amphetamine (0.75 mg/kg).
- Data Acquisition: Locomotor activity was recorded for 90 minutes immediately following the amphetamine challenge using automated activity monitors. Total distance traveled (in cm) was the primary endpoint.

MK-801-Induced Hyperlocomotion in Rats

This model evaluates a compound's ability to reverse the psychotomimetic effects of the NMDA receptor antagonist MK-801, which models the glutamate hypofunction hypothesis of schizophrenia.



Animals:

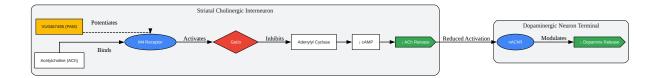
- Male Sprague-Dawley rats (200-250 g) were used.
- Housing conditions were consistent with the AHL study.

Procedure:

- Habituation: Animals were habituated to the locomotor activity chambers for 60 minutes.
- Dosing: VU0467485 was administered orally (p.o.) at doses of 10 and 30 mg/kg, alongside a
 vehicle control group.
- Pre-treatment Time: After a 30-minute pre-treatment period, rats were administered a subcutaneous (s.c.) injection of MK-801 (0.18 mg/kg).
- Data Acquisition: Locomotor activity was measured for 90 minutes post-MK-801 injection, with total distance traveled serving as the key dependent variable.

Mandatory Visualizations Signaling Pathways and Experimental Workflows

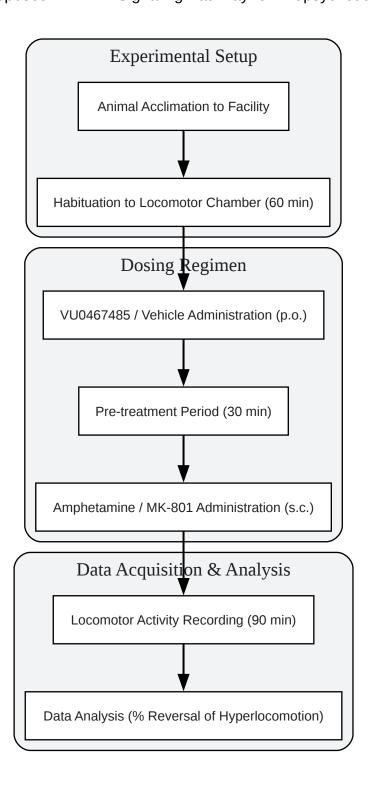
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of M4 receptor activation and the workflow of the in vivo behavioral experiments.



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Caption: Proposed M4 PAM Signaling Pathway for Antipsychotic-like Effects.



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Caption: Workflow for In Vivo Hyperlocomotion Assays.



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References

- 1. researchgate.net [researchgate.net]
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